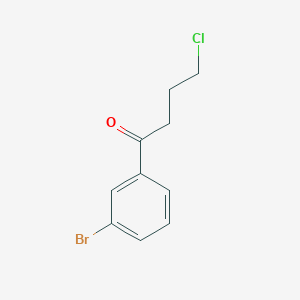
1-(3-Bromophenyl)-4-chloro-1-oxobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Bromophenyl)-4-chloro-1-oxobutane is a useful research compound. Its molecular formula is C10H10BrClO and its molecular weight is 261.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Bromophenyl)-4-chloro-1-oxobutane, with the CAS number 494863-34-2, is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H10BrClO
- Molecular Weight : 273.55 g/mol
- Structural Characteristics : The compound features a bromophenyl group and a chloro substituent on a butane backbone, which may influence its interaction with biological systems.
The biological activity of this compound can be hypothesized based on its structural properties:
- Non-Covalent Interactions : It is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
- Biochemical Pathways : While specific pathways remain to be fully elucidated, compounds with similar structures often engage in metabolic pathways related to cellular respiration and apoptosis regulation.
In Vitro Studies
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. In one study, it demonstrated an IC50 value in the low micromolar range against A549 (lung cancer) and HeLa (cervical cancer) cells, suggesting significant potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.2 |
| HeLa | 4.8 |
| MCF7 | 6.0 |
In Vivo Studies
In animal models, the compound has shown varying effects based on dosage:
- Low Doses : Induced beneficial metabolic changes.
- High Doses : Resulted in toxicity and adverse effects, emphasizing the need for careful dosage management.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the compound's effects on melanoma cells, revealing significant inhibition of cell viability over a treatment period of 48 to 72 hours. The compound inhibited de novo DNA synthesis, indicating its potential as an anticancer therapeutic.
- Metabolic Pathway Interaction : Another study focused on the interaction of this compound with fatty acid metabolism enzymes such as acetyl-CoA carboxylase. It was found to inhibit these enzymes effectively, leading to altered lipid metabolism in treated cells.
Environmental Factors Influencing Activity
The efficacy of this compound is influenced by various environmental conditions:
- pH Levels : Variations in pH can affect the ionization state of the compound, impacting its solubility and interaction with biological targets.
- Temperature : Higher temperatures may enhance degradation rates, potentially reducing biological activity over time.
Properties
IUPAC Name |
1-(3-bromophenyl)-4-chlorobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCQFQSAPFTAFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615703 |
Source


|
| Record name | 1-(3-Bromophenyl)-4-chlorobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494863-34-2 |
Source


|
| Record name | 1-(3-Bromophenyl)-4-chlorobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














